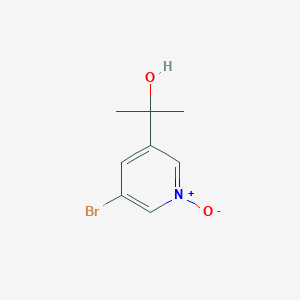![molecular formula C10H16N2O2S B8395408 5-(Hexahydro-2-oxo-1H-thieno[3,4-D]imidazol-6-YL)pentanal](/img/structure/B8395408.png)
5-(Hexahydro-2-oxo-1H-thieno[3,4-D]imidazol-6-YL)pentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hexahydro-2-oxo-1H-thieno[3,4-D]imidazol-6-YL)pentanal is an organic compound belonging to the class of biotin and derivatives. These compounds contain a ureido (tetrahydroimidizalone) ring fused with a tetrahydrothiophene ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hexahydro-2-oxo-1H-thieno[3,4-D]imidazol-6-YL)pentanal involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[3,4-D]imidazole ring system and subsequent functionalization to introduce the pentanal group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for pharmaceutical and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
5-(Hexahydro-2-oxo-1H-thieno[3,4-D]imidazol-6-YL)pentanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
5-(Hexahydro-2-oxo-1H-thieno[3,4-D]imidazol-6-YL)pentanal has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(Hexahydro-2-oxo-1H-thieno[3,4-D]imidazol-6-YL)pentanal involves its interaction with biotin-dependent enzymes. These enzymes catalyze reactions essential for various metabolic pathways. The compound acts as a cofactor, facilitating the transfer of carboxyl groups in carboxylation reactions . The molecular targets include pyruvate carboxylase and other biotin-dependent carboxylases .
Comparación Con Compuestos Similares
Similar Compounds
Biotin: The parent compound of the class, essential for various metabolic processes.
Biotinylated Compounds: Derivatives of biotin used in biochemical assays and research.
Uniqueness
5-(Hexahydro-2-oxo-1H-thieno[3,4-D]imidazol-6-YL)pentanal is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile building block in synthetic chemistry. Its role as a biotin derivative also makes it valuable in biological and medical research .
Propiedades
Fórmula molecular |
C10H16N2O2S |
|---|---|
Peso molecular |
228.31 g/mol |
Nombre IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanal |
InChI |
InChI=1S/C10H16N2O2S/c13-5-3-1-2-4-8-9-7(6-15-8)11-10(14)12-9/h5,7-9H,1-4,6H2,(H2,11,12,14)/t7-,8-,9-/m0/s1 |
Clave InChI |
ARDNWGMSCXSPBF-CIUDSAMLSA-N |
SMILES isomérico |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC=O)NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1)CCCCC=O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-(2-bromophenyl)-ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B8395351.png)




![(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester](/img/structure/B8395391.png)

![1-(3-Bromo-thieno[2,3-c]pyridin-5-yl)-ethanone](/img/structure/B8395406.png)
![(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)Oxoacetamide](/img/structure/B8395419.png)


